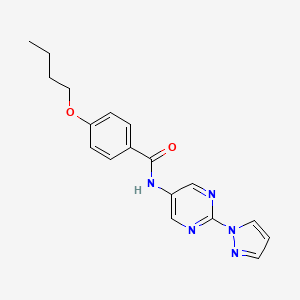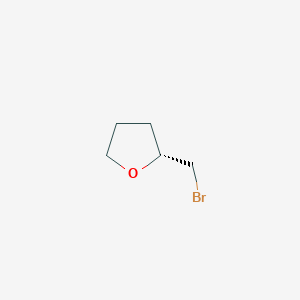![molecular formula C9H15NO3S B2991779 N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide CAS No. 2159019-78-8](/img/structure/B2991779.png)
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as DT-3, and it has been found to have significant effects on biological systems. In
Mécanisme D'action
DT-3 works by inhibiting the activity of a specific enzyme called glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme is involved in several metabolic pathways, and its inhibition by DT-3 leads to a decrease in the production of reactive oxygen species (ROS) and an increase in cellular energy production. This mechanism of action is believed to be responsible for the neuroprotective and anti-inflammatory effects of DT-3.
Biochemical and Physiological Effects:
DT-3 has been shown to have several biochemical and physiological effects. It has been found to decrease the production of ROS, which can cause oxidative damage to cells. DT-3 also increases the production of ATP, which is the primary energy source for cells. Additionally, DT-3 has been shown to decrease the expression of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DT-3 in lab experiments is its specificity for GAPDH inhibition. This allows researchers to study the effects of GAPDH inhibition without affecting other metabolic pathways. However, one limitation of using DT-3 is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of DT-3 for each experiment.
Orientations Futures
There are several future directions for research on DT-3. One area of interest is the development of DT-3 analogs with improved pharmacokinetic properties. Another area of research is the use of DT-3 as a therapeutic agent for neurodegenerative disorders and other diseases associated with oxidative stress and inflammation. Finally, further studies are needed to fully understand the mechanism of action of DT-3 and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of DT-3 involves the reaction of 2-acetylthiophene with ethyl acrylate in the presence of a catalyst. The resulting product is then treated with a reducing agent to yield DT-3. This synthesis method has been optimized to produce high yields of DT-3 with good purity.
Applications De Recherche Scientifique
DT-3 has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. DT-3 has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[2-(1,1-dioxothiolan-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-2-9(11)10-6-5-8-4-3-7-14(8,12)13/h2,8H,1,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOCFYELZBMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CCCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)





![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)

